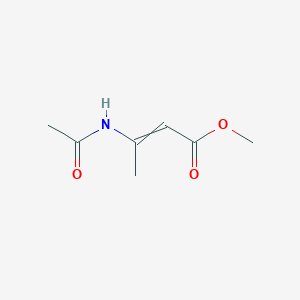
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
準備方法
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups:
Bromination: The phenyl ring with trifluoromethylthio groups is then subjected to bromination to introduce the bromine atom at the desired position.
Formation of the propanone moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
化学反応の分析
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique trifluoromethylthio groups impart desirable properties such as hydrophobicity and thermal stability, making it useful in the design of advanced materials.
Medicinal Chemistry: It is explored for its potential biological activities, including as a precursor for the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties.
作用機序
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the trifluoromethylthio groups, which influence its electrophilic and nucleophilic properties. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3,4-Bis(trifluoromethylthio)phenyl)-1-iodopropan-2-one: The presence of iodine can enhance certain types of reactions, such as coupling reactions.
3,4-Bis(trifluoromethylthio)benzene: Lacks the propanone moiety, making it less versatile in certain synthetic applications but still valuable for introducing trifluoromethylthio groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H7BrF6OS2 |
|---|---|
分子量 |
413.2 g/mol |
IUPAC名 |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
InChIキー |
URPRYOLZNUAITN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)
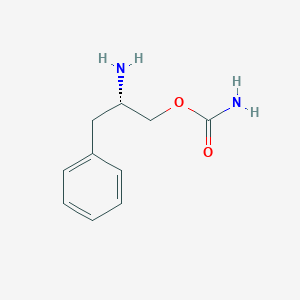


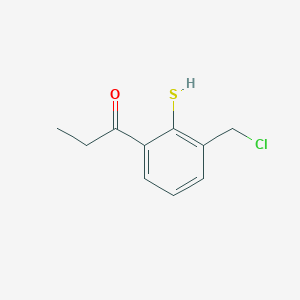
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)
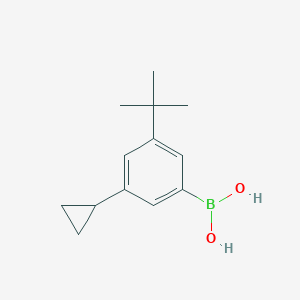
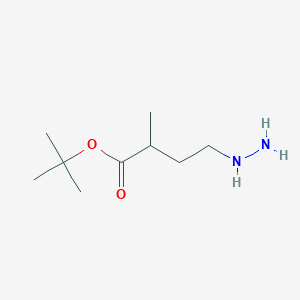
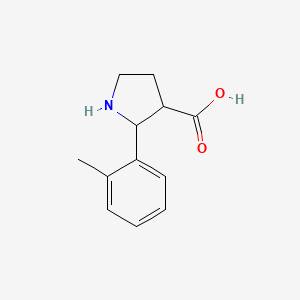
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
